molecular formula C9H7BrN2O B1431412 1-(7-Bromo-1H-indazol-1-yl)ethanone CAS No. 1158680-87-5

1-(7-Bromo-1H-indazol-1-yl)ethanone

Cat. No.: B1431412
CAS No.: 1158680-87-5
M. Wt: 239.07 g/mol
InChI Key: OERWCDJFJQROCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromo-1H-indazol-1-yl)ethanone is an organic compound with the molecular formula C9H7BrN2O It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1-(7-Bromo-1H-indazol-1-yl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(7-Bromo-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Acylation and Alkylation: The ethanone group can participate in acylation and alkylation reactions, forming various derivatives.

Common reagents used in these reactions include acetyl bromide for acetylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes and receptors, involved in various biological pathways . These interactions can lead to the modulation of biological processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

1-(7-Bromo-1H-indazol-1-yl)ethanone can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows for various chemical reactions and applications in scientific research, making it a valuable compound for further study and development.

Properties

IUPAC Name

1-(7-bromoindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-7(5-11-12)3-2-4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERWCDJFJQROCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Bromo-1H-indazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Bromo-1H-indazol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(7-Bromo-1H-indazol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(7-Bromo-1H-indazol-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(7-Bromo-1H-indazol-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(7-Bromo-1H-indazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.